N-(4-methoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine
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Overview
Description
4-Methoxy-N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a benzenesulfonamide group, a methoxyphenethyl group, and a carbamimidoyl group. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through the formation of stable urea linkages . These linkages are stable under acidic, alkaline, and aqueous conditions, which could allow the compound to exert its effects in various physiological environments .
Biochemical Pathways
Compounds with similar structures have been shown to affect glucose homeostasis and o-glcnacylation, a post-translational modification
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability due to the presence of methoxy groups, which can enhance membrane permeability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have been shown to exert neuroprotective effects by regulating energy homeostasis and o-glcnacylation .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. The compound’s urea linkages are stable under a variety of conditions, suggesting it may be effective in diverse physiological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine typically involves multiple steps. One common method starts with the reaction of 4-methoxyphenethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as sodium carbonate. This reaction forms an intermediate sulfonamide, which is then treated with a carbamimidoyl chloride derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamimidoyl group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenethylamine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-Methoxy-N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenamide, N-(4-methoxyphenyl): Similar structure but lacks the carbamimidoyl group.
4-Methoxyphenethylamine: Contains the methoxyphenethyl group but lacks the sulfonamide and carbamimidoyl groups.
4-Methoxytriphenylamine: Contains the methoxy group but has a different core structure.
Uniqueness
4-Methoxy-N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)sulfonylguanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-14-5-3-13(4-6-14)11-12-19-17(18)20-25(21,22)16-9-7-15(24-2)8-10-16/h3-10H,11-12H2,1-2H3,(H3,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHYVESYWMPNDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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